1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a molecular formula of C27H18N2O4S This compound features a unique structure that combines a benzyloxyphenyl group, a thiazole ring, and a dihydrochromeno-pyrrole-dione core
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl group.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Construction of the Dihydrochromeno-Pyrrole-Dione Core: This step may involve cyclization reactions, where the benzyloxyphenyl and thiazole intermediates are coupled under specific conditions to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Materials Science: Its complex structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The thiazole ring, for instance, is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxyphenyl group may enhance the compound’s binding affinity to these targets, while the dihydrochromeno-pyrrole-dione core could contribute to its overall stability and bioactivity .
Comparison with Similar Compounds
1-[3-(Benzyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, exhibit antimicrobial and antiviral activities, respectively.
Chromeno-Pyrrole Derivatives: Similar compounds with chromeno-pyrrole cores are studied for their anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced bioactivity.
Properties
Molecular Formula |
C27H18N2O4S |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-(3-phenylmethoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H18N2O4S/c30-24-20-11-4-5-12-21(20)33-25-22(24)23(29(26(25)31)27-28-13-14-34-27)18-9-6-10-19(15-18)32-16-17-7-2-1-3-8-17/h1-15,23H,16H2 |
InChI Key |
OSFJMRLOALSCNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C4=C(C(=O)N3C5=NC=CS5)OC6=CC=CC=C6C4=O |
Origin of Product |
United States |
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